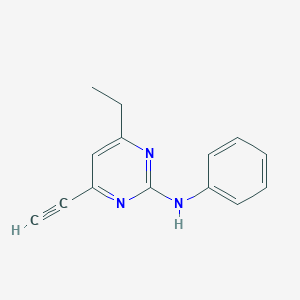
4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and are commonly found in many pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of ethyl and ethynyl groups at the 4th and 6th positions, respectively, and a phenyl group attached to the nitrogen at the 2nd position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of a substituted pyrimidine precursor, which is then subjected to various functional group modifications.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ethynyl group can be reduced to form ethyl groups.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing ethynyl groups.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 4-ethyl-6-ethynyl-N-phenylpyrimidine-2-carboxylic acid.
科学研究应用
4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and dyes.
作用机制
The mechanism of action of 4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
相似化合物的比较
N-phenylpyrimidin-2-amine: Lacks the ethyl and ethynyl groups, making it less versatile in chemical reactions.
4-methyl-6-phenylpyrimidin-2-amine: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and biological activity.
Uniqueness: 4-Ethyl-6-ethynyl-N-phenylpyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC 名称 |
4-ethyl-6-ethynyl-N-phenylpyrimidin-2-amine |
InChI |
InChI=1S/C14H13N3/c1-3-11-10-12(4-2)16-14(15-11)17-13-8-6-5-7-9-13/h1,5-10H,4H2,2H3,(H,15,16,17) |
InChI 键 |
YJJJSFRMOITGTK-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=NC(=N1)NC2=CC=CC=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


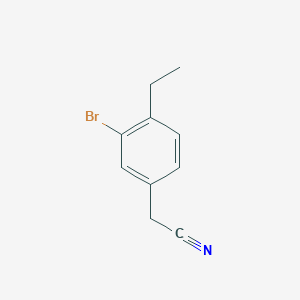

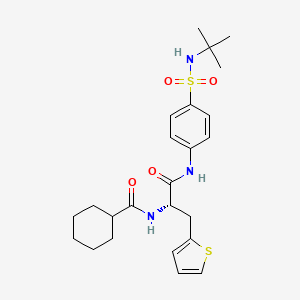
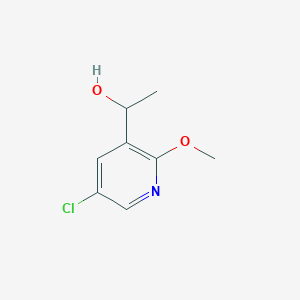
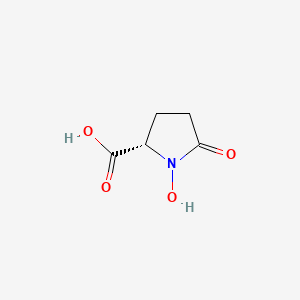

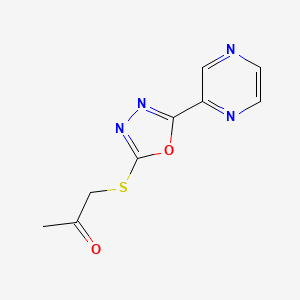
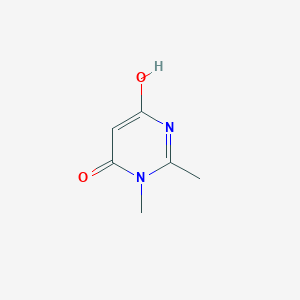
![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid](/img/structure/B13119043.png)

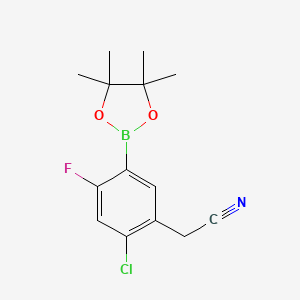

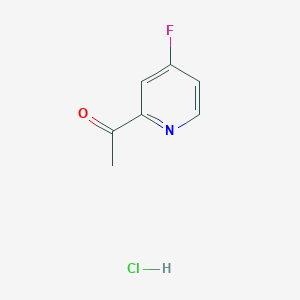
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
